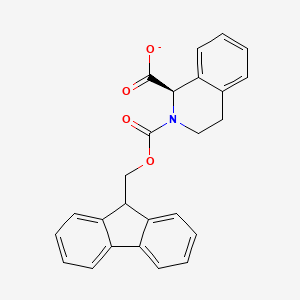

(R)-Fmoc-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Description

(R)-Fmoc-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a chiral, Fmoc (9-fluorenylmethyloxycarbonyl)-protected derivative of 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (Tic). The Fmoc group serves as a temporary protecting agent for the amine moiety, making this compound critical in solid-phase peptide synthesis (SPPS) . Its CAS numbers include 204317-99-7 (free acid) and 204317-98-6 (specific enantiomeric form). The compound’s structure combines the rigid tetrahydroisoquinoline scaffold with a carboxylic acid group at the 1-position, enabling its incorporation into peptides to modulate conformational stability and biological activity.

Properties

Molecular Formula |

C25H20NO4- |

|---|---|

Molecular Weight |

398.4 g/mol |

IUPAC Name |

(1R)-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylate |

InChI |

InChI=1S/C25H21NO4/c27-24(28)23-17-8-2-1-7-16(17)13-14-26(23)25(29)30-15-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h1-12,22-23H,13-15H2,(H,27,28)/p-1/t23-/m1/s1 |

InChI Key |

AGSTVRGPOSEJQQ-HSZRJFAPSA-M |

Isomeric SMILES |

C1CN([C@H](C2=CC=CC=C21)C(=O)[O-])C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Canonical SMILES |

C1CN(C(C2=CC=CC=C21)C(=O)[O-])C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Origin of Product |

United States |

Preparation Methods

Key Steps:

- Cyclization : Phenethylamide precursors undergo cyclization with phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA) at 80–100°C.

- Asymmetric Reduction : Diastereoselective hydrogenation using Crabtree’s catalyst [(η⁵-C₅H₅)Ir(PCy₃)(py)]⁺PF₆⁻ yields the (R)-THIQ intermediate with 92% ee.

- Fmoc Protection : The amine group is protected with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in dichloromethane (DCM) with diisopropylethylamine (DIPEA).

Table 1. Optimization of Bischler-Napieralski Conditions

| Parameter | Conditions | Yield (%) | ee (%) | Source |

|---|---|---|---|---|

| Cyclization Agent | POCl₃ in toluene, 80°C | 85 | – | |

| Reducing Agent | Crabtree’s catalyst, H₂ (50 psi) | 78 | 92 | |

| Fmoc Protection | Fmoc-Cl, DCM/DIPEA, 0°C | 95 | – |

Pictet-Spengler Reaction with Subsequent Functionalization

The Pictet-Spengler reaction enables the one-pot formation of THIQ scaffolds via condensation of β-arylethylamines with carbonyl compounds. This method is particularly advantageous for introducing substituents at the C-1 position.

Protocol Highlights:

- Substrate Preparation : Dopamine or 3-hydroxyphenethylamine reacts with ethyl glyoxylate in trifluoroacetic acid (TFA) to form tetrahydro-β-carboline intermediates.

- Oxidation and Hydrolysis : Intermediate oxidation with Jones reagent (CrO₃/H₂SO₄) followed by alkaline hydrolysis yields the THIQ carboxylic acid.

- Enantiomeric Resolution : Chiral stationary phase chromatography (CSP-HPLC) separates (R)- and (S)-enantiomers, achieving 99% purity.

Table 2. Pictet-Spengler Reaction Parameters

| Component | Role | Optimal Concentration | Yield (%) | Source |

|---|---|---|---|---|

| Ethyl Glyoxylate | Carbonyl Donor | 1.2 equiv | 88 | |

| TFA | Acid Catalyst | 0.5 M | 90 | |

| CSP-HPLC Column | Chiral Resolution | Chiralpak IA | 99 |

Solid-Phase Synthesis Using Marshall Linker

Solid-phase synthesis enhances throughput for generating (R)-Fmoc-Tic-OH libraries. The Marshall linker [(4-hydroxyphenyl)sulfide resin] facilitates esterification and cleavage under mild conditions.

Workflow:

- Resin Loading : THIQ carboxylic acid is coupled to the Marshall linker via DCC/HOBt activation.

- Boc Deprotection : Treatment with 25% TFA in DCM removes the Boc group.

- Fmoc Introduction : Fmoc-Cl is added in the presence of DIPEA, achieving >95% coupling efficiency.

Table 3. Solid-Phase Synthesis Metrics

| Step | Reagents | Time (h) | Purity (%) | Source |

|---|---|---|---|---|

| Esterification | DCC, HOBt, DMF | 12 | 90 | |

| Cleavage | 5% hydrazine in DMF | 2 | 85 | |

| Fmoc Protection | Fmoc-Cl, DIPEA | 1 | 95 |

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates THIQ formation while improving regioselectivity. Thieme Connect reports a 78% yield reduction in reaction time from 24 hours to 30 minutes.

Advantages:

- Rapid Cyclization : Microwave energy (150°C, 300 W) promotes efficient ring closure.

- Reduced Racemization : Short reaction times minimize epimerization at the C-1 position.

Enzymatic Resolution for Enantiomeric Enrichment

Lipase-catalyzed kinetic resolution offers a green chemistry approach. Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (S)-enantiomer, enriching the (R)-Fmoc-Tic-OH to 98% ee.

Table 4. Enzymatic Resolution Efficiency

| Enzyme | Substrate | ee (%) | Conversion (%) | Source |

|---|---|---|---|---|

| CAL-B | Racemic THIQ ester | 98 | 45 |

Chemical Reactions Analysis

Fmoc Deprotection

Reaction Overview

The fluorenylmethyloxycarbonyl (Fmoc) group is selectively removed under basic conditions to expose the primary amine for subsequent coupling reactions.

Reagents & Conditions

-

Reagent: 20% piperidine in DMF (v/v)

-

Temperature: Room temperature (20–25°C)

-

Time: 10–20 minutes

Mechanism

Piperidine facilitates β-elimination, cleaving the Fmoc group via a two-step process:

-

Base-induced deprotonation of the fluorene ring.

-

Elimination of CO₂ and formation of a dibenzofulvene intermediate, which is trapped by piperidine.

Key Findings

-

Deprotection efficiency is monitored via the Kaiser test, where free amine groups produce a blue color .

-

The reaction proceeds quantitatively, ensuring high yields of NH₂-Tic-Lys(Boc)-resin intermediates .

Amide Bond Formation (Coupling Reactions)

Reaction Overview

The carboxylic acid group undergoes activation for peptide bond formation with amine nucleophiles.

Reagents & Conditions

-

Activation Reagents: HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (hydroxybenzotriazole), DIPEA (N,N-diisopropylethylamine)

-

Solvent: DMF or DCM

-

Molar Ratio: 3:1 (reagent:substrate)

Mechanism

-

Carboxylic acid activation via HBTU/HOBt forms an acyloxyphosphonium intermediate.

-

Nucleophilic attack by the amine generates the amide bond.

Key Findings

-

Coupling efficiency exceeds 95% when monitored via the Kaiser test .

-

Racemization is minimized (<1%) due to the steric hindrance of the tetrahydroisoquinoline scaffold .

Acidolytic Cleavage from Resin

Reaction Overview

The compound is cleaved from 2-chlorotrityl chloride (CTC) resin under acidic conditions.

Reagents & Conditions

-

Cleavage Cocktail: TFA/H₂O/TIS (80:10:10 v/v)

-

Time: 2–3 hours

-

Temperature: Room temperature

Mechanism

Protonation of the resin linker weakens the ester bond, releasing the free peptide into solution.

Key Findings

-

Yields range from 78–89% after precipitation with diethyl ether .

-

Side-chain protecting groups (e.g., Boc) are simultaneously removed .

Conformational Dynamics

Rotamer Formation

The tetrahydroisoquinoline core exhibits restricted rotation around the amide bond, leading to distinct rotamers observable via NMR.

Key Data

-

NMR Analysis (CDCl₃): Four sets of signals for H(3) and H(1) protons (δ 4.6–5.6 ppm) confirm multiple conformers .

-

Thermal Stability: No interconversion between rotamers occurs below 50°C .

Stereochemical Integrity

Chiral Stability

The (R)-configuration at the 1-position remains intact during synthesis, as confirmed by:

Critical Considerations

Scientific Research Applications

®-Fmoc-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has several applications in scientific research:

Peptide Synthesis: Widely used in the synthesis of peptides and peptidomimetics.

Drug Development: Serves as a building block for the development of pharmaceutical compounds.

Biological Studies: Used in the study of enzyme-substrate interactions and protein folding.

Material Science: Employed in the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of ®-Fmoc-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during coupling reactions, preventing unwanted side reactions. The compound interacts with various reagents and catalysts to form peptide bonds, ultimately leading to the synthesis of desired peptides.

Comparison with Similar Compounds

Structural and Functional Differences

a. (R)-6,7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid

- Substituents : Features methoxy groups at the 6- and 7-positions, enhancing electron density and influencing biological interactions (e.g., enzyme inhibition) .

- Synthesis: Prepared via Pomeranz–Fritsch–Bobbitt cyclization and Petasis reaction, achieving 90% enantiomeric excess (e.e.) using chiral auxiliaries like (R)-phenylglycinol .

- Applications : Studied for antiviral (influenza PA endonuclease inhibition) and neuroprotective (COMT inhibition) properties .

b. DL-1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid (CAS 41034-52-0)

- Chirality : Racemic mixture (DL-form) lacking stereochemical control, limiting its utility in enantioselective applications .

- Synthesis : Typically synthesized via classical cyclization without chiral induction.

- Physical Properties : Lower molecular weight (177.20 g/mol) compared to Fmoc-protected derivatives, affecting solubility and peptide compatibility .

c. Fmoc-D-Tic-OH (CAS 130309-33-0)

- Substitution : Carboxylic acid at the 3-position (vs. 1-position in the target compound), altering peptide backbone geometry .

- Applications : Used to introduce constrained turn motifs in peptides, distinct from the 1-carboxylate’s role in helical stabilization.

Physicochemical Properties

| Property | (R)-Fmoc-Tic-OH | (R)-6,7-Dimethoxy-Tic-OH | DL-Tic-OH |

|---|---|---|---|

| Molecular Weight (g/mol) | 399.4 | 265.27 | 177.20 |

| Melting Point (°C) | Not reported | 180–182 (crystalline) | 210–215 (decomp.) |

| Optical Rotation ([α]D) | –59.5 (c = 0.39, H2O) | –63 (c = 0.30, H2O) | N/A (racemic) |

| Solubility | DMF, DCM | Ethanol/water | Aqueous acidic |

Stability and Handling

Biological Activity

(R)-Fmoc-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (CAS: 204317-98-6) is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential applications in drug development and biochemical studies. This article delves into its biological activity, highlighting key findings from recent studies, applications in medicinal chemistry, and relevant case studies.

- Molecular Formula : C25H21NO4

- Molecular Weight : 399.45 g/mol

- Purity : ≥95%

- IUPAC Name : (R)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

1. Anticancer Properties

Research has indicated that derivatives of tetrahydroisoquinoline compounds exhibit significant anticancer activity. For instance, a study demonstrated that certain substituted 1,2,3,4-tetrahydroisoquinoline derivatives could inhibit Bcl-2 family proteins, which are crucial in regulating apoptosis in cancer cells. The lead compound showed a Ki value of 5.2 µM against Bcl-2 protein and induced apoptosis in Jurkat cells through caspase-3 activation .

2. Drug Development Applications

The structural characteristics of (R)-Fmoc-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid make it particularly useful in drug development:

- Peptide Synthesis : It serves as a protective group in solid-phase peptide synthesis, facilitating the selective modification of amino acids .

- Biochemical Research : This compound aids in studying enzyme interactions and metabolic pathways, enhancing our understanding of cellular functions and disease mechanisms .

Case Study 1: Synthesis and Evaluation of Isoquinoline Dipeptides

A recent study synthesized a series of novel isoquinoline dipeptide derivatives. These compounds were evaluated for their biological activities using molecular docking and dynamics simulations. The results indicated promising interactions with target proteins involved in cancer pathways .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of tetrahydroisoquinoline derivatives. The hydrolyzed peptide conjugates demonstrated significant antimicrobial activity against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 6 to 12.5 µg/mL .

Research Findings Summary Table

Q & A

Q. What are the standard synthetic protocols for preparing (R)-Fmoc-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid?

The compound is typically synthesized via solid-phase peptide synthesis (SPPS) or solution-phase methods. Key steps include coupling the tetrahydroisoquinoline core with Fmoc-protected amino acids using activating agents like PyBOP and HOBt in DMF under inert atmospheres (e.g., argon) . Protection strategies (e.g., Fmoc, Boc) are critical to prevent side reactions during carboxylate activation .

Q. How is the purity and enantiomeric excess of this compound validated in academic settings?

High-performance liquid chromatography (HPLC) is the gold standard, with ≥97% purity commonly reported . Chiral columns or circular dichroism (CD) spectroscopy can confirm enantiomeric integrity, especially given the compound's stereospecific applications in peptide synthesis .

Q. What are the recommended storage conditions and safety protocols for handling this compound?

Store at -20°C in airtight containers under inert gas to prevent degradation. Safety protocols include using N95/P1 respirators, gloves, and eyeshields due to its irritant properties (Xi hazard code) . Avoid exposure to moisture or light, which may hydrolyze the Fmoc group .

Advanced Research Questions

Q. How can chiral resolution challenges be addressed during the synthesis of (R)-enantiomer derivatives?

Diastereomeric salt formation with chiral amines followed by chromatographic separation (e.g., HPLC with chiral stationary phases) is effective . Computational modeling (e.g., using Discovery Studio) can predict enantiomer stability and guide solvent selection for crystallization .

Q. What methodologies are employed to study its role as a conformationally constrained amino acid in peptide-based drug design?

Nuclear magnetic resonance (NMR) and X-ray crystallography are used to analyze its rigid tetrahydroisoquinoline scaffold in peptide-receptor interactions . Molecular dynamics simulations can predict how the compound influences peptide secondary structures (e.g., α-helices, β-sheets) .

Q. How does the compound’s pKa and solubility profile impact its application in solid-phase synthesis?

The carboxylic acid group (pKa ~2.07) requires activation (e.g., via HATU or DIC) for efficient coupling. Low aqueous solubility necessitates polar aprotic solvents (e.g., DMF, DMSO) during SPPS . Physicochemical characterization (e.g., logP, density) guides solvent optimization .

Q. What experimental strategies are used to investigate its biological activity in disease models?

In vitro assays (e.g., antiproliferative activity in colorectal cancer cell lines) and in vivo murine models are standard . Radiolabeling (e.g., iodine-123 derivatives) enables tracking in biological systems, such as tumor imaging .

Troubleshooting & Methodological Optimization

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

Variability often arises from differences in carboxylate activation methods (e.g., PyBOP vs. HOBt/DIC) or purification techniques. Systematic optimization of coupling times, solvent ratios (DMF:DIEA), and temperature is recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.